molecular formula C7H18N2 B12315200 [(2S)-1-Aminopropan-2-yl]diethylamine

[(2S)-1-Aminopropan-2-yl]diethylamine

Cat. No.: B12315200
M. Wt: 130.23 g/mol
InChI Key: JNFLSJUGIONDMJ-ZETCQYMHSA-N
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Description

[(2S)-1-Aminopropan-2-yl]diethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a propan-2-yl group, which is further substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine typically involves the reaction of diethylamine with a suitable precursor such as (S)-2-chloropropane-1-amine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The reaction can be represented as follows:

(S)-2-chloropropane-1-amine+diethylamineThis compound\text{(S)-2-chloropropane-1-amine} + \text{diethylamine} \rightarrow \text{this compound} (S)-2-chloropropane-1-amine+diethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification and isolation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-Aminopropan-2-yl]diethylamine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

[(2S)-1-Aminopropan-2-yl]diethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S)-1-Aminopropan-2-yl]diethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(Diethylamino)propan-2-ol: Similar structure but with a hydroxyl group instead of an amino group.

    Diethylamine: Lacks the propan-2-yl group.

    (S)-2-chloropropane-1-amine: Precursor in the synthesis of [(2S)-1-Aminopropan-2-yl]diethylamine.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both diethyl and amino groups. This combination of features makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and as a potential therapeutic agent.

Properties

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

(2S)-2-N,2-N-diethylpropane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3/t7-/m0/s1

InChI Key

JNFLSJUGIONDMJ-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)CN

Canonical SMILES

CCN(CC)C(C)CN

Origin of Product

United States

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